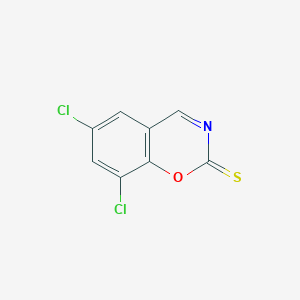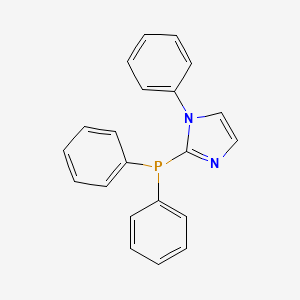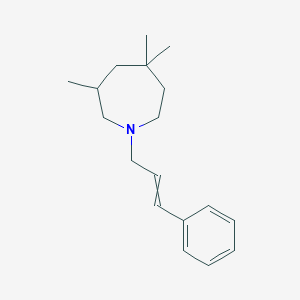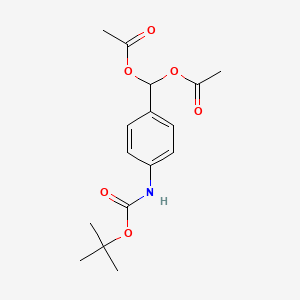
6,8-Dichloro-2H-1,3-benzoxazine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-2H-1,3-benzoxazine-2-thione is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure This compound is part of the benzoxazine family, which is known for its diverse chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2H-1,3-benzoxazine-2-thione typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6,8-Dichloro-2H-1,3-benzoxazine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
科学的研究の応用
6,8-Dichloro-2H-1,3-benzoxazine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty polymers and resins due to its unique chemical properties.
作用機序
The mechanism by which 6,8-Dichloro-2H-1,3-benzoxazine-2-thione exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. The presence of chlorine and thione groups allows it to form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their function and activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 6,8-Dichloro-4-hydroxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one
- 6,8-Dichloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione
- 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
6,8-Dichloro-2H-1,3-benzoxazine-2-thione is unique due to the presence of both chlorine atoms and a thione group, which confer distinct reactivity and potential biological activities
特性
CAS番号 |
647849-61-4 |
|---|---|
分子式 |
C8H3Cl2NOS |
分子量 |
232.09 g/mol |
IUPAC名 |
6,8-dichloro-1,3-benzoxazine-2-thione |
InChI |
InChI=1S/C8H3Cl2NOS/c9-5-1-4-3-11-8(13)12-7(4)6(10)2-5/h1-3H |
InChIキー |
RMAUMEZVPQQAOL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C=NC(=S)O2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)


![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)



![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)

![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)
![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)

![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)
